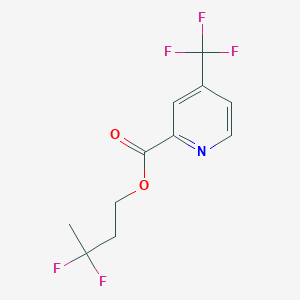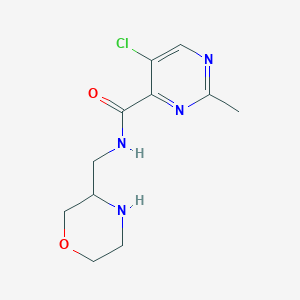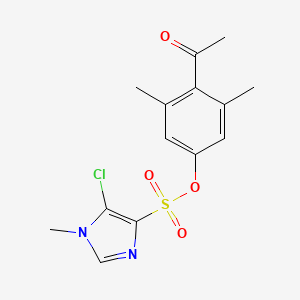
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and proteins in the body, which are involved in various biological processes. This inhibition can lead to the modulation of specific biological pathways, resulting in the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate can exhibit various biochemical and physiological effects. In medicinal chemistry, this compound has shown anti-inflammatory, anti-tumor, and neuroprotective effects. In organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules with specific properties. In material science, this compound has been studied for its potential applications in the development of new materials with specific properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate in lab experiments include its high purity, stability, and specificity. This compound can be synthesized in large quantities and can be easily purified through various methods. However, the limitations of using this compound include its potential toxicity and the need for specific handling and storage conditions.
Future Directions
The future directions for 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various scientific fields. In medicinal chemistry, this compound can be further studied for its potential as a drug candidate for the treatment of various diseases. In organic chemistry, this compound can be further studied for its potential as a building block for the synthesis of new molecules with specific properties. In material science, this compound can be further studied for its potential applications in the development of new materials with specific properties.
Conclusion:
In conclusion, 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that has shown promising results in various scientific fields. This compound can be synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of new drugs, materials, and molecules with specific properties, which can have significant implications in various scientific fields.
Synthesis Methods
The synthesis of 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with 3,3-difluorobutyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
The 3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In organic chemistry, this compound has been used as a building block for the synthesis of various complex molecules. In material science, this compound has been studied for its potential applications in the development of new materials with specific properties.
properties
IUPAC Name |
3,3-difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO2/c1-10(12,13)3-5-19-9(18)8-6-7(2-4-17-8)11(14,15)16/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCFDLGNWQUKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=NC=CC(=C1)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)

![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)
![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)